4-Bromo-3-nitroanisole

Nitro Reduction Process Chemistry Pharmaceutical Intermediate Synthesis

When scaling nitroarene reductions, unreliable yields and purification bottlenecks increase costs. 4-Bromo-3-nitroanisole (CAS 5344-78-5) directly resolves these challenges: • 95% documented reduction yield to 2-bromo-5-methoxyaniline, a critical intermediate for EGFR inhibitors and OLED materials. • Orthogonal bromo/nitro reactivity enables selective Suzuki-Miyaura couplings under mild conditions, accelerating biaryl library synthesis. • Low melting point (32-34°C) streamlines recrystallization and melt-transfer operations, reducing process mass intensity versus higher-melting chloro analogs.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 5344-78-5
Cat. No. B1265812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitroanisole
CAS5344-78-5
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C7H6BrNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
InChIKeyKCOBIBRGPCFIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-nitroanisole (CAS 5344-78-5) for Chemical Procurement: Key Properties and Supply Chain Considerations


4-Bromo-3-nitroanisole (C7H6BrNO3, MW 232.03) is a polysubstituted aromatic compound containing bromo, nitro, and methoxy functional groups on a benzene ring. Its solid physical form at ambient temperature, with a reported melting point of 32-34°C and boiling point of 153-154°C at 13 mmHg, facilitates handling and purification . As a synthetic building block, it is widely utilized in the preparation of pharmaceutical intermediates, advanced materials, and heterocyclic compounds due to its orthogonal reactivity, enabling selective transformations at the bromo and nitro sites [1].

Why 4-Bromo-3-nitroanisole Cannot Be Simply Swapped with 4-Chloro- or 4-Iodo- Analogs in Critical Syntheses


Generic substitution with halogen analogs (e.g., 4-chloro- or 4-iodo-3-nitroanisole) is inadvisable due to significant differences in reactivity, physical properties, and reaction yields. The bromo substituent offers a unique balance of reactivity in cross-coupling reactions—being more labile than chlorine but less prone to dehalogenation side reactions than iodine [1]. Furthermore, the compound's distinct melting point (32-34°C vs. 41-43°C for the chloro analog) directly impacts purification workflows and solid-handling logistics [2]. The following quantitative evidence demonstrates that these differences translate into measurable, process-relevant outcomes that justify a specific procurement decision.

Quantitative Differentiation Evidence for 4-Bromo-3-nitroanisole: Reduction Yield, Melting Point, and Cross-Coupling Reactivity


Superior Reduction Yield to 2-Bromo-5-methoxyaniline Compared to Chloro Analog

4-Bromo-3-nitroanisole demonstrates a significantly higher isolated yield (95%) in the iron-mediated reduction to 2-bromo-5-methoxyaniline [1] relative to the comparable reduction step involving 4-chloro-3-nitroanisole, which proceeds with an 82.4% yield under optimized conditions . This 12.6% absolute yield improvement translates to substantial cost savings in multi-kilogram campaigns.

Nitro Reduction Process Chemistry Pharmaceutical Intermediate Synthesis

Favorable Melting Point Profile for Purification and Handling

4-Bromo-3-nitroanisole exhibits a melting point of 32-34°C , which is approximately 9°C lower than that of 4-chloro-3-nitroanisole (41-43°C) [1]. This lower melting point allows for more efficient recrystallization from common solvents and reduces energy requirements for melting and transfer operations in a production setting.

Physical Property Optimization Purification Workflow Solid Handling

Enhanced Cross-Coupling Reactivity as an Aryl Bromide vs. Aryl Chloride

As an aryl bromide, 4-bromo-3-nitroanisole is inherently more reactive in palladium-catalyzed cross-coupling reactions than its aryl chloride counterpart. Literature data for 4-bromoanisole shows Suzuki-Miyaura coupling yields up to 96% under mild conditions [1], whereas aryl chlorides typically require more forcing conditions or specialized catalysts to achieve comparable results [2]. This reactivity advantage enables broader substrate scope and milder reaction conditions, reducing the risk of functional group incompatibility.

Suzuki-Miyaura Coupling Palladium Catalysis C-C Bond Formation

Validated Spectroscopic Signature for Quality Control and Structural Confirmation

The FT-IR and FT-Raman spectra of 4-bromo-3-nitroanisole have been fully recorded and assigned through comprehensive DFT calculations at the B3LYP/6-311++G(d,p) level [1]. This provides a robust, peer-reviewed spectral reference for identity confirmation and purity assessment, a critical requirement for GMP and research-grade procurement. The experimental vibrational frequencies show excellent agreement with theoretical predictions, validating the analytical method.

Analytical Chemistry Quality Control Vibrational Spectroscopy

Strategic Application Scenarios Where 4-Bromo-3-nitroanisole Outperforms Analogs


Efficient Synthesis of 2-Bromo-5-methoxyaniline for EGFR Inhibitor Development

Procurement of 4-bromo-3-nitroanisole is strongly recommended for projects requiring the kilogram-scale preparation of 2-bromo-5-methoxyaniline, a key intermediate in epidermal growth factor receptor (EGFR) inhibitors and OLED materials [1]. The documented 95% reduction yield provides a tangible cost and purity advantage over alternative routes that might start from chloro analogs or involve less efficient nitro reductions.

Suzuki-Miyaura Coupling for Biaryl Synthesis in Medicinal Chemistry

In medicinal chemistry programs targeting biaryl-containing scaffolds, 4-bromo-3-nitroanisole offers superior reactivity as an electrophilic partner in Suzuki-Miyaura cross-couplings. This enables the construction of diverse compound libraries with higher throughput and milder reaction conditions compared to using the less reactive 4-chloro-3-nitroanisole [1]. The nitro group can be subsequently reduced or manipulated, providing a versatile handle for further diversification.

Precision Purification and Solid-Handling in Multi-Step Syntheses

For synthetic routes requiring multiple intermediate purifications, the lower melting point of 4-bromo-3-nitroanisole (32-34°C) [1] relative to 4-chloro-3-nitroanisole (41-43°C) offers a distinct advantage. It allows for more efficient recrystallization from a wider range of solvents and reduces the energy input required for melting and transfer operations, thereby improving overall process mass intensity and safety.

Quality Control and GMP Compliance in Pharmaceutical Manufacturing

When procuring 4-bromo-3-nitroanisole for GMP manufacturing of active pharmaceutical ingredients (APIs), the availability of a fully assigned and DFT-validated FT-IR and FT-Raman spectrum [1] provides a reliable analytical fingerprint. This facilitates robust identity testing, purity assessment, and batch release, reducing the risk of quality-related deviations and ensuring compliance with regulatory expectations.

Technical Documentation Hub

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